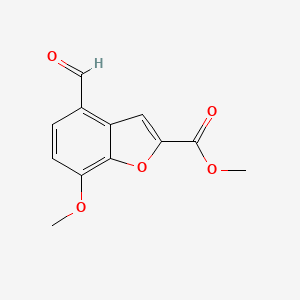

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . This method provides a straightforward route to the compound, although variations in reaction conditions and reagents can be employed to optimize yield and purity.

Analyse Chemischer Reaktionen

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Wirkmechanismus

The mechanism of action of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Methyl 4-formyl-7-hydroxy-1-benzofuran-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

Methyl 4-formyl-7-chloro-1-benzofuran-2-carboxylate:

Biologische Aktivität

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound's molecular formula is C12H10O4, and it has a molecular weight of 218.21 g/mol. Its structure includes a methoxy group and an aldehyde functionality, which are critical for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In a study evaluating various derivatives for their antibacterial efficacy, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that this compound could be a promising candidate for developing new antibacterial agents, particularly given the rising resistance to conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

| MDA-MB-231 (breast) | 18.0 |

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. Studies have shown that this compound can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in treating bacterial infections in animal models. The results indicated a significant reduction in bacterial load compared to untreated controls, supporting its potential therapeutic use.

- Cytotoxicity Assessment : In another investigation, the compound was tested against multiple cancer cell lines to assess its cytotoxic effects. The study found that treatment with this compound resulted in increased apoptosis markers, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-9-4-3-7(6-13)8-5-10(12(14)16-2)17-11(8)9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCWNJCJLPKBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.